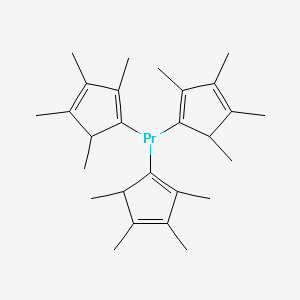![molecular formula C16H12N4 B15166354 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- CAS No. 645417-81-8](/img/structure/B15166354.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is a heterocyclic compound that combines the structural features of pyrazole, isoquinoline, and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the condensation of appropriate pyrazole and isoquinoline derivatives under specific conditions. For instance, the reaction of 3-methyl-1H-pyrazole-5-carboxaldehyde with 4-pyridinylamine in the presence of a suitable catalyst can yield the desired compound . Another method involves the cyclization of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-pyridinylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival . The compound’s electronic properties also make it suitable for applications in materials science, where it can facilitate charge transport in organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
1H-Pyrazolo[4,3-b]pyridine: Another related compound with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is unique due to its specific arrangement of the pyrazole, isoquinoline, and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
Propiedades
Número CAS |
645417-81-8 |
|---|---|
Fórmula molecular |
C16H12N4 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-methyl-5-pyridin-4-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-5-3-2-4-12(13)15(18-14)11-6-8-17-9-7-11/h2-9H,1H3,(H,19,20) |
Clave InChI |
BNTPBNVQOXHDCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


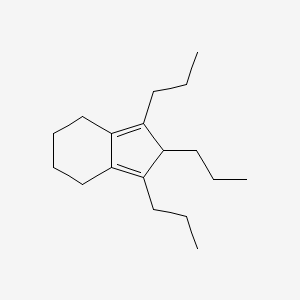
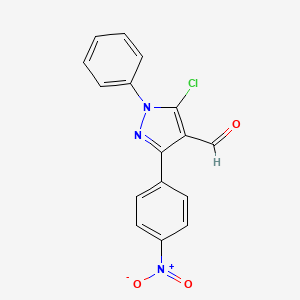
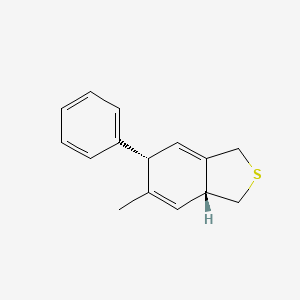
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
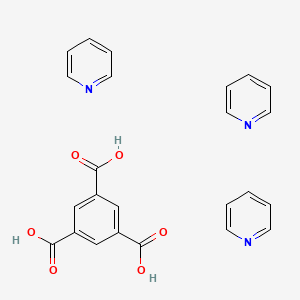
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
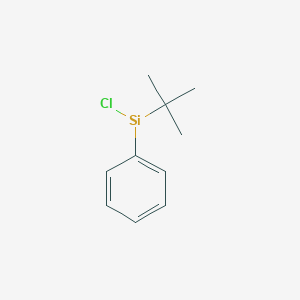
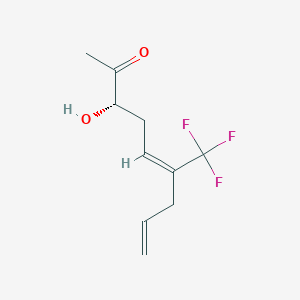
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
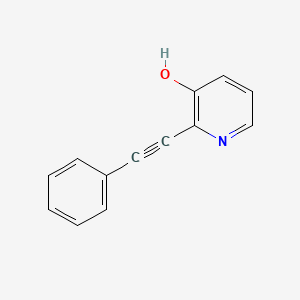
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
